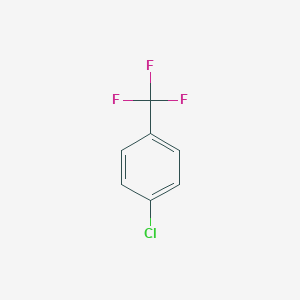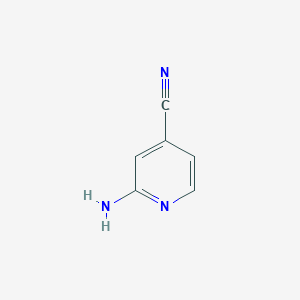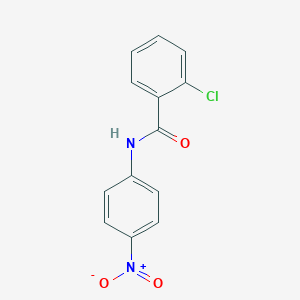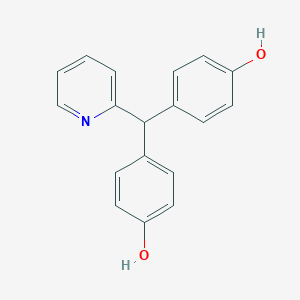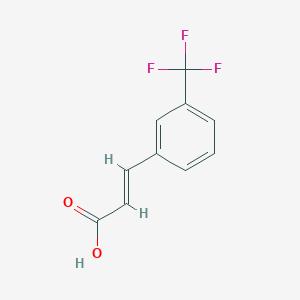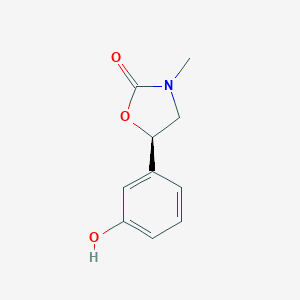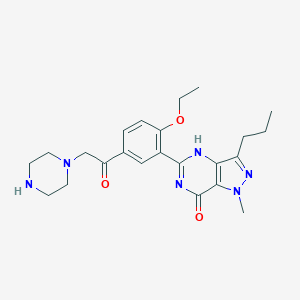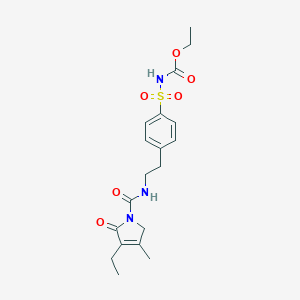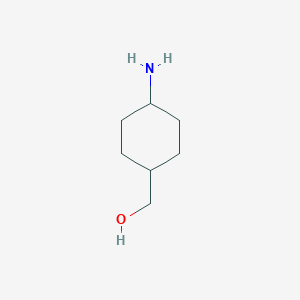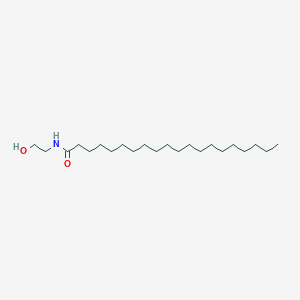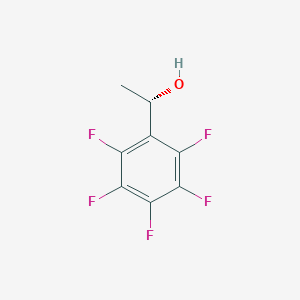
S(-)-1-(Pentafluorophenyl)ethanol
概要
説明
S(-)-1-(Pentafluorophenyl)ethanol: is a chiral alcohol with the molecular formula C8H5F5O. This compound is characterized by the presence of a pentafluorophenyl group attached to an ethanol moiety. The compound’s unique structure, featuring five fluorine atoms on the phenyl ring, imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S(-)-1-(Pentafluorophenyl)ethanol typically involves the reduction of pentafluorophenyl ketone using chiral reducing agents. One common method is the enantioselective reduction using chiral catalysts or reagents to achieve the desired stereochemistry. For instance, the reduction can be carried out using borane complexes or chiral oxazaborolidine catalysts under controlled conditions to yield the S(-)-enantiomer .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and enantiomeric purity. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions: S(-)-1-(Pentafluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced further to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran.
Major Products Formed:
Oxidation: Pentafluorophenyl ketone.
Reduction: Pentafluorophenylethane.
Substitution: Pentafluorophenyl halides (e.g., pentafluorophenyl chloride or bromide).
科学的研究の応用
Chemistry: S(-)-1-(Pentafluorophenyl)ethanol is used as a chiral building block in organic synthesis
Biology: In biological research, this compound is utilized in the synthesis of fluorinated analogs of biologically active molecules. These analogs are valuable in studying enzyme interactions and metabolic pathways due to the unique properties imparted by the fluorine atoms.
Medicine: The compound’s chiral nature and fluorinated structure make it a potential candidate for drug development. Fluorinated compounds often exhibit improved pharmacokinetic properties, such as increased metabolic stability and enhanced binding affinity to target proteins.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its incorporation into polymers and other materials can enhance their thermal and chemical stability.
作用機序
The mechanism by which S(-)-1-(Pentafluorophenyl)ethanol exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing nature of the pentafluorophenyl group, which can stabilize reaction intermediates and transition states. In biological systems, the fluorine atoms can enhance binding interactions with target proteins, potentially leading to increased potency and selectivity .
類似化合物との比較
1-(Trifluoromethyl)ethanol: Similar in structure but with three fluorine atoms instead of five.
1-(Pentafluorophenyl)propanol: Similar but with an additional carbon in the alkyl chain.
1-(Pentafluorophenyl)methanol: Similar but with one less carbon in the alkyl chain.
Uniqueness: S(-)-1-(Pentafluorophenyl)ethanol is unique due to the presence of five fluorine atoms on the phenyl ring, which significantly alters its chemical and physical properties compared to compounds with fewer fluorine atoms. This high degree of fluorination imparts increased lipophilicity, metabolic stability, and potential for enhanced biological activity .
特性
IUPAC Name |
(1S)-1-(2,3,4,5,6-pentafluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c1-2(14)3-4(9)6(11)8(13)7(12)5(3)10/h2,14H,1H3/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUNHWKTLDBPLE-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=C(C(=C1F)F)F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C(=C(C(=C1F)F)F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104371-20-2 | |
| Record name | (S)-(-)-alpha -Methyl-2,3,4,5,6-pentafluorobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the enzymatic production method for S(-)-1-(pentafluorophenyl)ethanol described in the research?
A1: The research highlights a novel approach to producing this compound through an engineered bifunctional fusion protein []. This protein combines the catalytic activity of a 3-ketoacyl-(acyl-carrier-protein) reductase (KR) and a formate dehydrogenase (FDH) []. This fusion enables efficient in situ regeneration of the expensive NADPH cofactor required for the KR-mediated reduction of pentafluoroacetophenone to this compound []. This method resulted in a near-complete conversion of the starting material (99.97%) with exceptional enantiomeric excess (99.9%) for the desired S-enantiomer []. This approach offers a potentially cost-effective and environmentally friendly alternative to traditional chemical synthesis methods for producing this chiral compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


